(1-(Propylsulfonyl)piperidin-3-yl)methanamine hydrochloride
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Overview
Description
(1-(Propylsulfonyl)piperidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H21ClN2O2S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Propylsulfonyl)piperidin-3-yl)methanamine hydrochloride typically involves the reaction of piperidine derivatives with propylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(1-(Propylsulfonyl)piperidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-(Propylsulfonyl)piperidin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(Propylsulfonyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in pharmaceuticals.
N-Methylpiperidine: A derivative with different pharmacological properties.
Piperidin-4-ylmethanamine: Another derivative with distinct chemical behavior.
Uniqueness
(1-(Propylsulfonyl)piperidin-3-yl)methanamine hydrochloride is unique due to its propylsulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H21ClN2O2S |
---|---|
Molecular Weight |
256.79 g/mol |
IUPAC Name |
(1-propylsulfonylpiperidin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-2-6-14(12,13)11-5-3-4-9(7-10)8-11;/h9H,2-8,10H2,1H3;1H |
InChI Key |
CTQDLXLGUFEDGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)CN.Cl |
Origin of Product |
United States |
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